Physicochemical Properties of 6-Fluorobenzo[d]isothiazol-3(2H)-one: A Technical Guide
Physicochemical Properties of 6-Fluorobenzo[d]isothiazol-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluorobenzo[d]isothiazol-3(2H)-one is a fluorinated heterocyclic compound belonging to the benzisothiazolinone class. Compounds in this class are recognized for a range of biological activities and are utilized as scaffolds in medicinal chemistry and drug discovery. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, influencing its metabolic stability, membrane permeability, and binding affinity. This guide provides a detailed overview of the known physicochemical properties of 6-Fluorobenzo[d]isothiazol-3(2H)-one, outlines standard experimental protocols for their determination, and presents a logical workflow for physicochemical characterization.
Chemical Identity and Structure
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IUPAC Name: 6-fluoro-1,2-benzothiazol-3-one
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Synonyms: 6-Fluoro-1,2-benzoisothiazol-3(2H)-one, 6-fluorobenzisothiazol-3(2H)-one
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CAS Number: 159803-11-9
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Molecular Formula: C₇H₄FNOS
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Chemical Structure: (A 2D chemical structure diagram would be placed here in a formal whitepaper)
Physicochemical Properties
The physicochemical parameters of an active pharmaceutical ingredient (API) are critical as they influence its formulation, delivery, and pharmacokinetic profile. The following tables summarize the available computed and experimental data for 6-Fluorobenzo[d]isothiazol-3(2H)-one.
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 169.18 g/mol | PubChem[1] |
| Exact Mass | 168.99976309 Da | PubChem[1] |
| XLogP3-AA (Computed) | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Topological Polar Surface Area | 54.4 Ų | PubChem[1] |
Table 2: Experimental Physicochemical Properties
| Property | Value | Conditions | Source |
| Aqueous Solubility | 22.7 µg/mL | pH 7.4 | PubChem[1] |
| Solubility in DMSO | 60 mg/mL (354.65 mM) | Sonication Recommended | TargetMol |
| Melting Point | Experimental data not found | - | - |
| Boiling Point | Experimental data not found | - | - |
| pKa | Experimental data not found | - | - |
Note: For context, the non-fluorinated parent compound, 1,2-Benzisothiazol-3(2H)-one (CAS 2634-33-5), has a reported melting point of 156.6 °C and a logP of 0.76 at pH 7.
Experimental Protocols for Property Determination
Accurate determination of physicochemical properties is fundamental in drug development. Standardized protocols ensure data reliability and reproducibility.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a high-precision thermoanalytical technique used to determine the melting point and enthalpy of fusion of a substance.
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Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting process results in an endothermic peak, with the onset temperature representing the melting point.
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Methodology:
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Sample Preparation: A small quantity (typically 1-5 mg) of the crystalline compound is accurately weighed and hermetically sealed in a DSC sample pan (e.g., aluminum).
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Instrument Setup: An empty, sealed pan is used as a reference. The DSC instrument is purged with an inert gas (e.g., nitrogen).
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Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves heating the sample from a sub-ambient temperature (e.g., 25°C) to a temperature well above the expected melting point at a constant rate (e.g., 10 °C/min).
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Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed. The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.
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Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.
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Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., a buffer of a certain pH) for a prolonged period until equilibrium is reached between the undissolved solid and the saturated solution.
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Methodology:
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System Preparation: An excess amount of 6-Fluorobenzo[d]isothiazol-3(2H)-one is added to a vial containing a buffer of the desired pH (e.g., phosphate buffer, pH 7.4).
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Equilibration: The vial is sealed and agitated in a constant temperature shaker or rotator (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The continued presence of undissolved solid should be visually confirmed.
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Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the saturated solution from the excess solid.
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Quantification: The concentration of the compound in the clear filtrate (the saturated solution) is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.
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Lipophilicity (LogP) Determination (Shake-Flask Method)
Lipophilicity, a key determinant of a drug's ADME properties, is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
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Principle: The compound is partitioned between two immiscible liquid phases, n-octanol (simulating lipids) and water (simulating aqueous biological fluids). The ratio of the compound's concentration in the two phases at equilibrium defines the partition coefficient (P).
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Methodology:
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Phase Pre-saturation: n-octanol and the aqueous buffer (e.g., pH 7.4 phosphate buffer) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The phases are then separated.
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Partitioning: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a precise volume of the other pre-saturated phase.
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Equilibration: The mixture is agitated gently for a set period (e.g., 2-24 hours) to allow the compound to partition and reach equilibrium.
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Phase Separation: The mixture is centrifuged to achieve a clean separation of the n-octanol and aqueous layers.
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Quantification: The concentration of the compound in each phase is accurately measured, often by HPLC-UV.
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Calculation: The partition coefficient (P) is calculated as P = [Concentration]octanol / [Concentration]aqueous. The final value is expressed as LogP.
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Acidity Constant (pKa) Determination (Potentiometric Titration)
The pKa is a measure of the strength of an acid in solution. It is the pH at which the ionized and un-ionized forms of the compound are present in equal concentrations.
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Principle: A solution of the compound is titrated with a standardized strong acid or base. The pH of the solution is monitored throughout the titration with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.
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Methodology:
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Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds) to a known concentration (e.g., 1 mM).
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Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated combination pH electrode is immersed in the solution.
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Titration: The solution is made acidic (e.g., to pH ~2) with a strong acid (e.g., 0.1 M HCl). A standardized strong base (e.g., 0.1 M NaOH) is then added in small, precise increments using an auto-titrator. The pH is recorded after each addition, allowing the system to equilibrate. The titration continues until the solution is basic (e.g., pH ~12).
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Data Analysis: The pH is plotted against the volume of titrant added. The pKa value is calculated from the titration curve, often by analyzing the first or second derivative to accurately locate the inflection point(s).
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Visualization of Experimental Workflow
The determination of these core physicochemical properties forms a critical part of the preclinical characterization of any potential drug candidate.
Caption: Workflow for the experimental determination of key physicochemical properties.
